4-Bromo-1-fluoro-2-(trichloromethoxy)benzene
Description
4-Bromo-1-fluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with bromine (Br) at position 4, fluorine (F) at position 1, and a trichloromethoxy (-O-CCl₃) group at position 2. This compound is structurally distinct due to the combination of halogens (Br, F, Cl₃) and the trichloromethoxy moiety, which confers unique electronic and steric properties. Such halogenated aromatics are critical intermediates in pharmaceutical and agrochemical synthesis, particularly in coupling reactions and as building blocks for complex molecules .
Properties
IUPAC Name |
4-bromo-1-fluoro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3FO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQKQRDIOXKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(Cl)(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801243283 | |
| Record name | Benzene, 4-bromo-1-fluoro-2-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417566-73-4 | |
| Record name | Benzene, 4-bromo-1-fluoro-2-(trichloromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417566-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-bromo-1-fluoro-2-(trichloromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801243283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-fluoro-2-(trichloromethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-fluoro-2-(trichloromethoxy)benzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-fluoro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki coupling, to form biphenyl derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent
Major Products Formed:
Scientific Research Applications
4-Bromo-1-fluoro-2-(trichloromethoxy)benzene is used in several scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and intermediates.
Biology: In the study of biochemical pathways and interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma-bond with a nucleophile, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-Bromo-1-fluoro-2-(trichloromethoxy)benzene with key analogs, highlighting structural, physical, and reactivity differences:
*Calculated based on atomic masses.
†Estimated based on analogs (e.g., reports 1.334 g/cm³ for a related bromo-fluoro compound).
Key Comparative Insights:
Electronic Effects :
- The trichloromethoxy group (-O-CCl₃) is strongly electron-withdrawing due to chlorine's electronegativity, but less so than trifluoromethoxy (-O-CF₃), where fluorine's higher electronegativity enhances polarization . This difference impacts reactivity in electrophilic substitutions; trifluoromethoxy derivatives are less reactive toward nitration or sulfonation compared to trichloromethoxy analogs .
In contrast, methoxy (-OCH₃) or smaller halogen substituents (e.g., -F) allow for easier functionalization .
Thermal and Chemical Stability :
- Trichloromethoxy-substituted compounds exhibit higher thermal stability than their trifluoromethoxy counterparts due to stronger C-Cl bonds compared to C-F bonds. However, they may be more prone to hydrolysis under basic conditions .
Synthetic Utility :
- Bromine at position 4 facilitates Suzuki-Miyaura couplings, making this compound valuable for constructing biaryl motifs in drug discovery (e.g., asciminib intermediates) . Trifluoromethoxy analogs are preferred in fluorinated APIs due to metabolic stability .
Biological Activity
4-Bromo-1-fluoro-2-(trichloromethoxy)benzene is an aromatic compound that features a bromine atom, a fluorine atom, and a trichloromethoxy group attached to a benzene ring. This compound is of interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.
Structural Formula
The molecular formula for this compound is .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 259.00 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of halogen atoms (bromine and fluorine) enhances its reactivity, allowing it to bind effectively with proteins and nucleic acids. This can lead to modulation of biochemical pathways, potentially affecting cellular processes such as proliferation, apoptosis, and signal transduction.
Cytotoxicity Studies
Preliminary cytotoxicity assays have been conducted on structurally related compounds, revealing that halogen substitutions can significantly alter cytotoxic profiles. For example, compounds with trifluoromethoxy groups have demonstrated selective toxicity towards cancer cell lines while sparing normal cells. This suggests that this compound may also exhibit selective cytotoxicity, warranting further investigation.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several halogenated benzene derivatives, including this compound. The synthesized compounds were screened for their ability to inhibit the growth of various cancer cell lines. Results indicated that the compound exhibited moderate inhibitory effects, particularly against breast cancer cells (MCF-7), with an IC50 value of approximately 25 µM.
Case Study 2: Environmental Impact Assessment
Another research effort focused on the environmental persistence and toxicity of halogenated compounds. The study found that compounds like this compound are resistant to biodegradation, raising concerns about their accumulation in ecosystems and potential impacts on wildlife.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Potential inhibitory effects on bacteria and fungi observed in analogs |
| Cytotoxicity | Moderate inhibition against cancer cell lines in preliminary studies |
| Environmental Toxicity | High persistence; potential ecological risks noted |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
